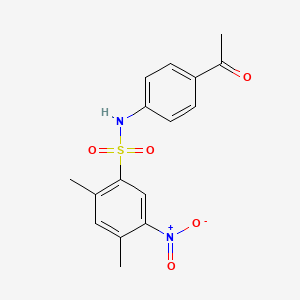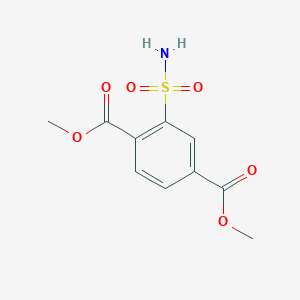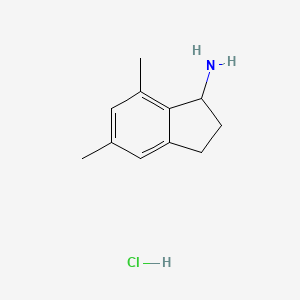
4-methyl-N-(4-morpholinophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(4-morpholinophenyl)benzenesulfonamide is a chemical compound . It is a derivative of benzenesulfonamide . This compound has been studied for its potential anticancer and antimicrobial properties via carbonic anhydrase IX inhibition .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including 4-methyl-N-(4-morpholinophenyl)benzenesulfonamide, involves complex chemical reactions . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of 4-methyl-N-(4-morpholinophenyl)benzenesulfonamide is C17H20N2O3S . The molecular weight is 332.42 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-methyl-N-(4-morpholinophenyl)benzenesulfonamide, such as its melting point, boiling point, and density, are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Inhibitory Activity and Medicinal Chemistry
4-Methyl-N-(4-morpholinophenyl)benzenesulfonamide derivatives have been extensively studied for their inhibitory effects against various enzymes and their potential medicinal applications. For instance, some derivatives demonstrated potent inhibition against human carbonic anhydrase isoforms, showing potential for treating conditions like glaucoma, epilepsy, obesity, and cancer. Specifically, ureido benzenesulfonamides incorporating 1,3,5-triazine moieties exhibited strong inhibitory activity against the membrane-bound tumor-associated isoform hCA IX, indicating their potential as anticancer agents (Lolak et al., 2019).
Antioxidant and Enzyme Inhibition
Derivatives of 4-methyl-N-(4-morpholinophenyl)benzenesulfonamide have been explored for their antioxidant properties and enzyme inhibitory activities. A study showed that some benzenesulfonamides incorporating 1,3,5-triazine structural motifs exhibited moderate antioxidant activity and were investigated as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of 4-methyl-N-(4-morpholinophenyl)benzenesulfonamide derivatives for potential pharmacological applications. For instance, novel derivatives were synthesized, and their structures were confirmed using techniques like NMR and HRMS. These derivatives were then tested for their inhibitory effects on enzymes and exhibited potent inhibitory activities, suggesting their utility in the development of new pharmaceuticals (Gul et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-methyl-N-(4-morpholin-4-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14-2-8-17(9-3-14)23(20,21)18-15-4-6-16(7-5-15)19-10-12-22-13-11-19/h2-9,18H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOVPNOEAOLADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-morpholinophenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2455452.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2455453.png)


![N-benzyl-2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2455456.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2455461.png)
![(5-Bromopyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2455462.png)



![N-(1-Cyanocyclobutyl)-2-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]acetamide](/img/structure/B2455467.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2455470.png)